CORONYLOVALENE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

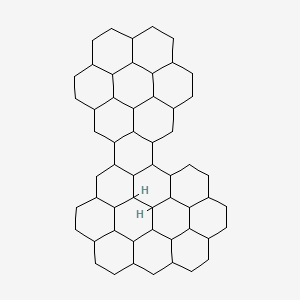

CORONYLOVALENE is a polycyclic aromatic hydrocarbon that has garnered interest due to its unique structure and properties. It is composed of multiple fused benzene rings, making it a highly stable and aromatic compound. This stability and aromaticity make this compound a subject of interest in various fields of scientific research, including organic chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CORONYLOVALENE typically involves the cyclization of precursor molecules under high-temperature conditions. One common method is the pyrolysis of suitable organic precursors, which leads to the formation of the polycyclic structure. The reaction conditions often require temperatures above 500°C to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance the yield and efficiency of the synthesis. Catalysts such as transition metals can be employed to lower the activation energy required for the cyclization reaction, making the process more feasible on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions: CORONYLOVALENE undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxygenated compounds.

Reduction: Hydrogenated derivatives of this compound.

Substitution: Halogenated and nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

CORONYLOVALENE has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study aromaticity and stability in polycyclic aromatic hydrocarbons.

Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

Medicine: Its derivatives are being investigated for potential therapeutic applications, including anticancer and antimicrobial properties.

Industry: this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Wirkmechanismus

The mechanism of action of CORONYLOVALENE involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as organic electronics and catalysis. The pathways involved often include the stabilization of reactive intermediates and the facilitation of electron transfer processes.

Vergleich Mit ähnlichen Verbindungen

Coronene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer fused benzene rings.

Pyrene: A smaller polycyclic aromatic hydrocarbon with four fused benzene rings.

Benzo[a]pyrene: Known for its carcinogenic properties, it has a structure similar to CORONYLOVALENE but with different functional groups.

Uniqueness: this compound is unique due to its larger number of fused benzene rings, which confer higher stability and aromaticity compared to smaller polycyclic aromatic hydrocarbons. This makes it particularly valuable in applications requiring high thermal stability and electronic properties.

Biologische Aktivität

Coronylo valene, a compound derived from various natural sources, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with coronylo valene, focusing on its antimicrobial, anti-inflammatory, antioxidant, and potential anticancer properties.

Chemical Structure and Properties

Coronylo valene is a type of sesquiterpene, characterized by its unique chemical structure which contributes to its biological activities. The compound typically exhibits a complex arrangement of carbon atoms that allows for various interactions with biological systems.

Antimicrobial Activity

Coronylo valene has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits:

- Antibacterial Activity : Studies show that coronylo valene can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be around 6.72 mg/mL for E. coli and 6.63 mg/mL for S. aureus .

- Antifungal Activity : The compound also shows promise against fungal strains, although specific MIC values are less frequently reported.

Anti-inflammatory Properties

Coronylo valene has been evaluated for its anti-inflammatory effects through various in vivo and in vitro studies:

- Carrageenan-Induced Edema : In experiments involving carrageenan-induced rat paw edema, coronylo valene demonstrated significant inhibition rates of up to 94.69% at varying concentrations over time .

- Mechanisms of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Antioxidant Activity

The antioxidant capacity of coronylo valene is another area of interest:

- Free Radical Scavenging : Studies have shown that coronylo valene can effectively scavenge free radicals, thereby reducing oxidative stress in cells .

- Comparative Analysis : When compared to other natural compounds, coronylo valene's antioxidant activity is notable, providing a potential therapeutic avenue for oxidative stress-related conditions.

Anticancer Potential

Emerging research suggests that coronylo valene may possess anticancer properties:

- Cell Growth Inhibition : Preliminary studies indicate that coronylo valene can inhibit the growth of certain cancer cell lines by inducing apoptosis through intrinsic and extrinsic pathways .

- Mechanistic Insights : The compound appears to affect key signaling pathways involved in cell proliferation and survival, including modulation of protein expression related to apoptosis .

Case Studies

Several case studies have highlighted the biological activity of coronylo valene:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that coronylo valene significantly inhibited bacterial growth, with specific focus on its application in food preservation.

- Inflammation Models : Research utilizing animal models showed that treatment with coronylo valene resulted in reduced inflammation markers compared to control groups.

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines indicated that coronylo valene could induce cell cycle arrest and promote apoptosis, suggesting its potential as an adjunct therapy in cancer treatment.

Summary of Biological Activities

Eigenschaften

InChI |

InChI=1S/C56H78/c1-3-24-9-14-31-20-35-36-21-32-15-10-27-8-13-30-19-29-12-7-26-5-6-28-17-18-34-49(52(36)55-48(32)42(27)45(30)54-44(29)41(26)43(28)51(34)56(54)55)37-22-33-16-11-25-4-2-23(1)38-39(24)46(31)53(50(35)37)47(33)40(25)38/h23-56H,1-22H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMROIXRUBJZLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC3CC4C5CC6CCC7CCC8CC9CCC%10CCC%11CCC%12C(C5C5C6C7C8C6C9C%10C%11C%12C65)C5C4C4C3C2C2C1CCC1C2C4C(C5)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H78 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721630 |

Source

|

| Record name | PUBCHEM_57348396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143066-75-5 |

Source

|

| Record name | PUBCHEM_57348396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.